2-(4-Methoxy-phenylamino)-nicotinic acid
Description
Contextualization of Nicotinic Acid Derivatives in Contemporary Chemical Biology
Nicotinic acid and its derivatives are a cornerstone of medicinal chemistry and chemical biology, demonstrating a wide spectrum of pharmacological activities. ontosight.aiontosight.ai Researchers have successfully synthesized and evaluated novel derivatives for various therapeutic applications, leveraging the nicotinic acid core to modulate biological pathways. These investigations have established the importance of this class of compounds in drug discovery.
Key therapeutic areas where nicotinic acid derivatives have shown promise include:
Anti-inflammatory agents : Certain derivatives have exhibited significant anti-inflammatory activity, with some showing potency comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. nih.govchemistryjournal.net
Anticancer activity : Novel nicotinic acid-based compounds have been developed as cytotoxic agents, with some showing selective inhibitory effects against critical cancer-related targets like the vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov
Antioxidant properties : The antioxidant potential of nicotinic acid derivatives is another area of active research, with specific compounds demonstrating dual cytotoxic and antioxidant activities. nih.gov
Neuroprotective effects : Due to their ability to modulate nicotinic acetylcholine (B1216132) receptors, these derivatives are being investigated as potential treatments for neurodegenerative diseases. ontosight.ai
Antimicrobial agents : Researchers have also explored derivatives for their activity against various pathogens, including Mycobacterium tuberculosis. mdpi.com
Table 1: Investigated Biological Activities of Nicotinic Acid Derivatives
| Biological Activity | Therapeutic Target/Application | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of inflammatory cytokines (TNF-α, IL-6), COX-2 | nih.gov |
| Anticancer | VEGFR-2 inhibition, cytotoxicity against cancer cell lines | nih.gov |
| Antioxidant | Measurement of superoxide (B77818) dismutase (SOD) levels | nih.gov |
| Neuroprotection | Modulation of nicotinic acetylcholine receptors | ontosight.ai |
| Antimycobacterial | Activity against M. tuberculosis | mdpi.com |
| Antiviral | General screening for antiviral properties | researchgate.net |
| Antibacterial | General screening for antibacterial properties | researchgate.net |
| Antiallergic | General screening for antiallergic properties | researchgate.net |
Rationale for Investigating the 2-(4-Methoxy-phenylamino)-nicotinic acid Scaffold in Academic Research
The 2-(arylamino)nicotinic acid scaffold, to which this compound belongs, is recognized as a "central core" for synthesizing a diverse range of biologically active molecules. researchgate.net The rationale for its investigation is multifaceted, stemming from the established therapeutic potential of this structural class. These compounds are known precursors to non-steroidal anti-inflammatory drugs (NSAIDs) and have been explored for a variety of other potential bioactivities, including antibacterial, antiviral, antiallergic, and antitumor effects. researchgate.net
Furthermore, the synthesis of these compounds is an area of active research. Traditional methods like the Ullman reaction are being supplemented by more efficient and environmentally friendly procedures, such as synthesis in high-temperature water, which offers a practical route to these valuable scaffolds with moderate to excellent yields. researchgate.net
Overview of Current Research Trajectories and Objectives for Arylamino Nicotinic Acids
Current research on arylamino nicotinic acids is focused on expanding their therapeutic applications and optimizing their drug-like properties. The primary trajectories involve the synthesis of novel analogues and their subsequent biological evaluation against a panel of disease targets.
A major objective is the development of potent and selective inhibitors for specific enzymes or receptors. For instance, research has demonstrated that certain nicotinic acid derivatives can act as potent inhibitors of hypoxia-inducible factor (HIF)-1α, a key target in cancer therapy. nih.gov By systematically modifying the arylamino portion of the scaffold, researchers aim to enhance potency and selectivity for targets like HIF-1α or VEGFR-2. nih.govnih.gov
Another significant research direction is the fight against drug-resistant pathogens. The 2-aminonicotinic acid core is being incorporated into more complex molecules to develop new antituberculosis agents. nih.govresearchgate.netmdpi.com For example, novel riminophenazine derivatives containing a 2-methoxypyridylamino substituent have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.govmdpi.com These studies highlight the objective of overcoming microbial resistance by leveraging the versatile nicotinic acid scaffold.
The exploration of their anti-inflammatory properties also continues to be a prominent research avenue. Scientists are designing and synthesizing new series of these compounds to identify candidates with enhanced anti-inflammatory effects and potentially improved safety profiles compared to existing NSAIDs. nih.gov The molecular interactions underpinning the physical properties of these compounds, such as crystallization behavior, are also being studied to aid in the formulation and manufacturing of potential drug candidates. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyanilino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-18-10-6-4-9(5-7-10)15-12-11(13(16)17)3-2-8-14-12/h2-8H,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRXAHKHESPCMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 2 4 Methoxy Phenylamino Nicotinic Acid
Precursor Synthesis and Building Block Derivatization
The construction of 2-(4-methoxy-phenylamino)-nicotinic acid and its analogs relies on the strategic combination of two primary building blocks: a substituted nicotinic acid and a substituted aniline (B41778).
Nicotinic Acid Precursors : The most common precursor from the pyridine (B92270) core is 2-chloronicotinic acid . The chloro-substituent at the 2-position acts as a competent leaving group, activating the pyridine ring for nucleophilic attack. nih.gov The electron-withdrawing nature of the adjacent ring nitrogen and the carboxylic acid group further facilitates this substitution. nih.govnih.gov Synthesis of various substituted nicotinic acid derivatives serves as a key strategy for creating analogs. nih.gov For instance, introducing different substituents on the pyridine ring can modulate the electronic properties and steric profile of the final compound.
Aniline Precursors : The second key building block is 4-methoxyaniline (also known as p-anisidine). This precursor is commercially available and provides the 4-methoxyphenylamino moiety. For SAR studies, a wide array of substituted anilines can be used to probe the effects of different functional groups on the phenyl ring. Derivatization of the aniline building block allows for systematic variation in lipophilicity, electronic character, and hydrogen-bonding potential of the final molecule.
The derivatization of these foundational blocks before their coupling is a critical strategy for efficiently generating a library of analogs for medicinal chemistry applications. researchgate.netresearchgate.net
Optimized Synthetic Routes to the Core this compound Structure
Several robust methods have been established for coupling the nicotinic acid and aniline precursors to form the desired diarylamine linkage. The choice of method often depends on substrate scope, desired yield, and reaction conditions.
Nucleophilic aromatic substitution (SNAr) is a direct and widely used method for synthesizing 2-(arylamino)nicotinic acids. nih.govwalisongo.ac.id The reaction involves the attack of the amine nucleophile (4-methoxyaniline) on the electron-deficient pyridine ring of 2-chloronicotinic acid, with the subsequent displacement of the chloride leaving group.
The pyridine ring is inherently activated towards nucleophilic attack at the 2- and 4-positions. nih.gov This activation is enhanced by the presence of electron-withdrawing groups. In the case of 2-chloronicotinic acid, the reaction proceeds via a two-step addition-elimination mechanism, passing through a negatively charged intermediate known as a Meisenheimer complex. nih.govnih.gov The stability of this intermediate is a key factor in the reaction's success, with the negative charge being delocalized onto the electronegative nitrogen atom of the pyridine ring. nih.gov
To improve reaction efficiency and yield, various catalysts and conditions have been explored. A notable development is the use of boric acid as an inexpensive, safe, and effective catalyst under solvent-free conditions. nih.gov The boric acid is proposed to activate the 2-chloronicotinic acid by forming a hydrogen bond with the pyridine nitrogen, further increasing its electrophilicity and facilitating the nucleophilic attack. nih.gov This approach aligns with green chemistry principles by avoiding hazardous solvents and often results in high yields with simple workup procedures. nih.gov
| Precursors | Catalyst/Base | Solvent | Temperature (°C) | Typical Yield | Reference |
|---|---|---|---|---|---|
| 2-chloronicotinic acid, 4-methoxyaniline | Boric Acid (H₃BO₃) | Solvent-free | 120 | Good to Excellent | nih.gov |
| 2-chloronicotinic acid, Aromatic Amine | p-Toluenesulfonic acid / Pyridine | Water | Reflux | Variable | researchgate.net |
| 4-fluorobenzaldehyde, 4-methoxyphenol | Potassium Carbonate (K₂CO₃) | DMSO | 140 | Good | walisongo.ac.id |
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org It serves as a significant alternative to traditional methods like SNAr, particularly for less reactive aryl halides or when milder conditions are required. wikipedia.orgacsgcipr.org
This reaction couples an aryl halide or triflate (such as 2-chloronicotinic acid) with an amine (4-methoxyaniline) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orglibretexts.org The catalytic cycle generally involves:
Oxidative Addition : The Pd(0) catalyst oxidatively adds to the aryl halide (2-chloronicotinic acid) to form a Pd(II) complex.
Amine Coordination and Deprotonation : The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
Reductive Elimination : The final step is the reductive elimination of the desired this compound, which regenerates the Pd(0) catalyst. wikipedia.org
The choice of ligand is crucial for the success of the Buchwald-Hartwig reaction. Sterically hindered and electron-rich phosphine ligands (e.g., XPhos, t-BuXPhos) have been developed to promote the catalytic cycle, allowing for the coupling of a wide range of substrates with high efficiency. nih.gov The development of various generations of catalyst systems has expanded the reaction's utility, making it a cornerstone of modern organic synthesis for constructing aryl amines. wikipedia.org
| Component | Examples | Function |
|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂ | Source of the active Pd(0) catalyst |
| Phosphine Ligand | BINAP, DPPF, XPhos, t-BuXPhos | Stabilizes the Pd center and facilitates oxidative addition/reductive elimination |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine to form the active nucleophile |
| Solvent | Toluene, Dioxane, THF | Solubilizes reactants and facilitates the reaction |
For large-scale and high-yield production, optimization of existing protocols is critical. Research into the synthesis of related 2-(arylamino)nicotinic acids has shown that solvent-free conditions are highly effective. nih.gov Heating a mixture of 2-chloronicotinic acid and the corresponding aniline with a catalyst like boric acid can lead to excellent yields and simplifies product isolation, as the product often precipitates upon addition of water. nih.gov This methodology avoids the use of large volumes of potentially toxic organic solvents, making it more environmentally sustainable and cost-effective for industrial applications. nih.gov Microwave-assisted synthesis has also been explored as a technique to significantly reduce reaction times from hours to minutes, further enhancing the efficiency of these synthetic routes. unimi.it
Design and Synthesis of Structural Analogs of this compound for Structure-Activity Relationship Studies
To investigate and optimize the biological activity of a lead compound, medicinal chemists synthesize a range of structural analogs. These studies help to identify the key molecular features responsible for the desired pharmacological effect. For this compound, modifications can be made at several positions, including the nicotinic acid ring, the phenyl ring, and the carboxylic acid group. nih.gov
The carboxylic acid group is a common site for modification due to its chemical reactivity and its ability to participate in hydrogen bonding and ionic interactions with biological targets. researchgate.net Derivatization of this group can significantly alter a molecule's pharmacokinetic profile, including its solubility, permeability, and metabolism. ontosight.ai
Standard chemical transformations of the carboxyl group include:
Esterification : Reacting the carboxylic acid with various alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents yields esters. This modification increases lipophilicity and removes the acidic proton, which can affect cell membrane permeability and receptor binding.
Amidation : Coupling the carboxylic acid with a diverse range of primary or secondary amines using peptide coupling reagents (such as EDC or HATU) produces amides. mdpi.com Amides are generally more stable to hydrolysis than esters and introduce different hydrogen bonding patterns.
Reduction : The carboxylic acid can be reduced to a primary alcohol using reducing agents like borane (B79455) (BH₃·THF). mdpi.com This removes the carbonyl group entirely, replacing it with a more flexible hydroxyl group that can act as a hydrogen bond donor.
These modifications allow for a systematic exploration of how changes in steric bulk, electronic properties, and hydrogen bonding capacity at this position influence the compound's interaction with its biological target. nih.govontosight.ai
| Derivative | Reagents | Purpose of Modification |
|---|---|---|
| Methyl Ester | Methanol (MeOH), Sulfuric Acid (H₂SO₄) | Increase lipophilicity, mask acidic group |
| N-propyl Amide | Propylamine, EDC, HOBt | Introduce new H-bond donor/acceptor, alter polarity |
| Primary Alcohol | Borane THF complex (BH₃·THF) | Remove carbonyl, introduce H-bond donor, increase flexibility |
Substitutions on the Phenylamino (B1219803) Moiety
The 2-(arylamino)-nicotinic acid scaffold is a common structure in medicinal chemistry. A primary strategy for creating analogues of the parent compound, this compound, involves the substitution of the phenylamino portion of the molecule. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions, where 2-chloronicotinic acid is coupled with various substituted anilines.
An efficient and environmentally conscious method for this synthesis utilizes boric acid as a catalyst under solvent-free conditions. nih.gov The reaction proceeds by heating a mixture of 2-chloronicotinic acid and a substituted aniline in the presence of the catalyst. The carboxylic acid group on the pyridine ring acts as an activating group, facilitating the nucleophilic attack by the aniline at the C-2 position. nih.gov This methodology allows for the synthesis of a diverse library of derivatives by simply varying the aniline coupling partner. The reaction is generally high-yielding and complete within a few hours. nih.gov
The scope of this reaction includes anilines with a range of electronic and steric properties. For example, anilines bearing electron-donating groups (like methyl or methoxy) and electron-withdrawing groups (such as halogens) have been successfully employed to generate the corresponding 2-(arylamino)-nicotinic acid derivatives. nih.gov
Table 1: Synthesis of 2-(Arylamino)-nicotinic Acid Derivatives This interactive table summarizes the synthesis of various derivatives via the boric acid-catalyzed reaction between 2-chloronicotinic acid and substituted anilines.
| Entry | Substituted Aniline (Phenylamino Moiety Precursor) | Product | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Methoxy-aniline (p-Anisidine) | This compound | 2.5 | 88 |
| 2 | 2-Methyl-aniline (o-Toluidine) | 2-(2-Methyl-phenylamino)-nicotinic acid | 3.0 | 85 |
| 3 | 3-Methyl-aniline (m-Toluidine) | 2-(3-Methyl-phenylamino)-nicotinic acid | 2.5 | 90 |
| 4 | 4-Methyl-aniline (p-Toluidine) | 2-(4-Methyl-phenylamino)-nicotinic acid | 2.5 | 89 |
| 5 | 2-Chloro-aniline | 2-(2-Chloro-phenylamino)-nicotinic acid | 3.5 | 82 |
| 6 | 3-Chloro-aniline | 2-(3-Chloro-phenylamino)-nicotinic acid | 3.0 | 85 |
| 7 | 4-Chloro-aniline | 2-(4-Chloro-phenylamino)-nicotinic acid | 3.0 | 86 |
| 8 | 2-Methyl-3-(trifluoromethyl)-aniline | 2-(2-Methyl-3-(trifluoromethyl)phenylamino)-nicotinic acid | 2.0 | 92 |
Heterocyclic Ring Expansions or Contractions
Modification of the core pyridine ring of this compound can be accomplished through reactions that build additional rings onto the existing framework, leading to fused heterocyclic systems. These ring annulation strategies represent a form of heterocyclic ring expansion.
One such approach is the Thorpe-Ziegler cyclization, which can be used to construct a new ring fused to the pyridine core. This reaction typically involves an intramolecular cyclization of a dinitrile or a cyano-ester. For instance, in a related system, a 2-alkoxy-pyridine-3-carbonitrile derivative, obtained by alkylating the corresponding 2-oxo-pyridine precursor with ethyl bromoacetate, can undergo intramolecular cyclization. researchgate.net Treatment of the resulting ester with a base like sodium methoxide (B1231860) can induce the Thorpe-Ziegler reaction, leading to the formation of a fused five-membered ring. This specific transformation yields a furo[2,3-b]pyridine (B1315467) derivative. researchgate.net
This synthetic strategy highlights a pathway to significantly alter the core scaffold of nicotinic acid derivatives. By introducing appropriate functional groups onto the pyridine ring or its substituents, intramolecular cyclizations can be triggered to create a variety of fused bicyclic or polycyclic systems, effectively expanding the complexity of the original heterocyclic structure.
Introduction of Stereochemical Elements
The parent molecule, this compound, is achiral. The introduction of stereochemical elements is a key strategy for exploring the three-dimensional pharmacophore of a drug candidate and can lead to compounds with altered biological activities. A straightforward method to introduce a chiral center is through derivatization of the existing carboxylic acid functional group.
This can be achieved by forming an amide bond with a chiral amine. The carboxylic acid is first activated, for example by converting it to an acid chloride or by using a peptide coupling agent. The activated species is then reacted with an enantiomerically pure amine, such as (R)-1-phenylethylamine or (S)-1-phenylethylamine, to yield a diastereomeric mixture of amides.
Because diastereomers have different physical properties, they can be separated using standard laboratory techniques like column chromatography or crystallization. Once separated, the chiral auxiliary (the phenylethylamine group) can be cleaved if desired, though often the chiral amide itself is the target molecule. This approach allows for the preparation of enantiomerically enriched or pure derivatives of the parent acid, enabling the study of stereospecific interactions with biological targets.
Advanced Spectroscopic and Structural Elucidation of 2 4 Methoxy Phenylamino Nicotinic Acid and Its Analogs in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon-13, and Heteronuclear Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, along with two-dimensional techniques like HSQC (Heteronuclear Single Quantum Coherence), the precise connectivity and chemical environment of each atom can be established.
For 2-(4-methoxy-phenylamino)-nicotinic acid, the ¹H NMR spectrum is expected to show distinct signals for each aromatic and substituent proton. The protons on the nicotinic acid ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the electron-withdrawing effects of the nitrogen atom and the carboxylic acid group. stackexchange.com The protons on the 4-methoxyphenyl (B3050149) ring would present as a characteristic AA'BB' system, with two doublets in the aromatic region (δ 6.8-7.5 ppm). The methoxy (B1213986) group protons would appear as a sharp singlet around δ 3.8 ppm, and the amine (N-H) proton would be a broad singlet, with its chemical shift being solvent and concentration-dependent.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is typically the most downfield signal (δ 165-175 ppm). chemicalbook.com The aromatic carbons would resonate in the δ 110-160 ppm range. The carbon of the methoxy group is expected around δ 55 ppm. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is a theoretical prediction based on standard chemical shift values and data from analogous compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 (Nicotinic ring) | ~8.2 | Doublet of doublets |
| H-5 (Nicotinic ring) | ~7.4 | Doublet of doublets |
| H-6 (Nicotinic ring) | ~8.5 | Doublet of doublets |
| H-2', H-6' (Phenyl ring) | ~7.2 | Doublet |
| H-3', H-5' (Phenyl ring) | ~6.9 | Doublet |
| -OCH₃ | ~3.8 | Singlet |
| -NH | Variable | Broad Singlet |
| -COOH | >10 | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is a theoretical prediction based on standard chemical shift values and data from analogous compounds.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Nicotinic ring) | ~158 |
| C-3 (Nicotinic ring) | ~115 |
| C-4 (Nicotinic ring) | ~140 |
| C-5 (Nicotinic ring) | ~125 |
| C-6 (Nicotinic ring) | ~150 |
| C-1' (Phenyl ring) | ~135 |
| C-2', C-6' (Phenyl ring) | ~125 |
| C-3', C-5' (Phenyl ring) | ~114 |
| C-4' (Phenyl ring) | ~156 |
| -OCH₃ | ~55 |
| -COOH | ~168 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₃H₁₂N₂O₃, the expected exact mass can be calculated. myskinrecipes.com
Using techniques like Electrospray Ionization (ESI), the compound can be ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. The measured mass-to-charge ratio (m/z) from HRMS, with precision to several decimal places, is compared against the theoretical value. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula.
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₃H₁₂N₂O₃ |
| Molecular Weight (Nominal) | 244 g/mol |
| Calculated Exact Mass [M] | 244.08479 |
| Calculated m/z for [M+H]⁺ | 245.09207 |
| Calculated m/z for [M-H]⁻ | 243.07741 |
This technique is vital in distinguishing between isomers and confirming that the synthesized compound has the correct elemental makeup.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit several characteristic absorption bands. The O-H stretch of the carboxylic acid would appear as a very broad band from approximately 2500 to 3300 cm⁻¹. The C=O stretch of the carboxylic acid would be a strong, sharp peak around 1700-1725 cm⁻¹. The N-H stretch of the secondary amine would be observed as a moderate peak around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while C=C stretching bands for the aromatic rings appear in the 1450-1600 cm⁻¹ region. researchgate.netnist.gov The C-O stretching of the methoxy ether group would be visible in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly its chromophores (light-absorbing groups). The structure of this compound contains multiple chromophores, including the phenyl and pyridine (B92270) rings. These aromatic systems are expected to produce strong π-π* transitions. For nicotinic acid in an acidic solution, characteristic peaks are observed at approximately 213 nm and 261 nm. starna.com The extended conjugation in this compound, involving the aniline (B41778) and pyridine rings linked by the amine, would likely lead to a bathochromic (red) shift, causing absorption at longer wavelengths compared to the individual chromophores. nih.gov
Table 4: Expected Characteristic IR Absorption Bands and UV-Vis Maxima
| Spectroscopy | Functional Group / Chromophore | Expected Absorption Range |
| IR | O-H (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |
| IR | N-H (Amine) | 3300-3500 cm⁻¹ (moderate) |
| IR | C-H (Aromatic) | 3000-3100 cm⁻¹ (sharp) |
| IR | C=O (Carboxylic Acid) | 1700-1725 cm⁻¹ (strong, sharp) |
| IR | C=C (Aromatic) | 1450-1600 cm⁻¹ (multiple bands) |
| IR | C-O (Ether) | 1200-1250 cm⁻¹ (strong) |
| UV-Vis | Phenyl & Pyridine Rings (π-π*) | λmax > 260 nm |
These spectroscopic methods are complementary, with IR confirming the presence of key functional groups and UV-Vis providing insight into the conjugated electronic system of the molecule.
X-ray Crystallography for Definitive Solid-State Structure Determination
While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique can precisely map the three-dimensional arrangement of atoms, providing exact bond lengths, bond angles, and torsional angles. For molecules like 2-(phenylamino)nicotinic acid and its analogs, which can exist as different polymorphs (different crystal structures of the same compound), X-ray crystallography is the definitive method for characterization. researchgate.net
A crystallographic study of this compound would reveal the conformation of the molecule, specifically the dihedral angle between the planes of the phenyl and pyridine rings. It would also elucidate the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. Common hydrogen bonding motifs for related structures involve the carboxylic acid forming dimers or chains with the pyridine nitrogen. nih.govnih.gov This information is crucial for understanding the solid-state properties of the material.
Chromatographic Techniques (e.g., HPLC) for Research Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. In a research context, it is the primary method for assessing the purity of a synthesized compound like this compound.
A typical HPLC method for this compound would utilize a reversed-phase column (e.g., C18). The mobile phase would likely consist of a mixture of an aqueous buffer (often with an acid like formic or acetic acid to control the ionization state of the carboxylic acid and amine) and an organic solvent such as acetonitrile (B52724) or methanol. chromatographyonline.comnih.gov Detection is commonly performed using a UV detector set to a wavelength where the analyte has strong absorbance, as determined from its UV-Vis spectrum.
The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. A high-purity research sample would ideally show a single, sharp, symmetrical peak. The retention time of the peak serves as a characteristic identifier for the compound under specific chromatographic conditions.
In Vitro Biological Activity Profiling and Mechanistic Investigations of 2 4 Methoxy Phenylamino Nicotinic Acid Derivatives
Enzyme Inhibition Studies in Cell-Free and Cell-Based Assays
The inhibitory potential of nicotinic acid derivatives has been explored against a range of enzymes implicated in various pathological conditions. These studies provide foundational insights into how structural modifications of the nicotinic acid scaffold influence biological activity.
Cyclooxygenase (COX-1 and COX-2) Inhibitory Activity
Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a primary mechanism for many anti-inflammatory drugs. Research into nicotinic acid derivatives has sought to identify compounds with potent and selective COX-2 inhibition to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.
Two novel series of compounds derived from nicotinic acid have demonstrated significant COX-2 inhibitory activity and selectivity. researchgate.net Certain synthesized analogues showed COX-2 inhibition equipotent to the reference drug Celecoxib. researchgate.net Specifically, compounds featuring a pyrazole moiety hybridized with nicotinic acid have shown promise. For instance, analogues 5u and 5s were identified as potent anti-inflammatory agents with high, selective COX-2 inhibitory action, comparable to celecoxib. dovepress.com
Molecular docking studies suggest that the potency of these derivatives is related to their ability to fit within the active site of the COX-2 enzyme. The sulfonamide group (SO2NH2) in the most active compounds appears to insert deep into a selective pocket of the COX-2 active site, forming critical hydrogen-bond interactions with key amino acid residues such as His90 and Arg513. dovepress.com
| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
|---|---|---|
| Compound 5u | 1.79 | 72.73 |
| Compound 5s | 2.51 | 65.75 |
| Celecoxib (Reference) | - | 78.06 |
Data sourced from a study on hybrid pyrazole analogues of nicotinic acid. dovepress.com
Hypoxia-Inducible Factor 1-alpha (HIF-1α) Inhibition in Cellular Models
Hypoxia-inducible factor 1-alpha (HIF-1α) is a crucial transcription factor in cellular adaptation to low oxygen (hypoxia), a condition prevalent in solid tumors. HIF-1α promotes tumor growth and angiogenesis, making it a significant target for cancer therapy.
Studies have shown that nicotinic acid itself can influence HIF-1α levels. In a study using 3T3-L1 adipocytes, nicotinic acid treatment was found to decrease HIF-1α expression under hypoxic conditions. nih.gov This effect was associated with an increase in the expression of Peroxisome Proliferator-Activated Receptors (PPARs), suggesting that nicotinic acid may blunt the inflammatory response resulting from hypoxia by reducing HIF-1α expression. nih.gov Furthermore, research has suggested that various isonicotinic and nicotinic acid derivates have the potential to inhibit HIF-1α activity. nih.gov While direct studies on 2-(4-Methoxy-phenylamino)-nicotinic acid are not available, the foundational evidence from the parent compound suggests that this class of molecules can interfere with the HIF-1α pathway.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Target Engagement
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 is a well-established strategy in anticancer drug development. nih.gov
While specific data on this compound is not present in the reviewed literature, numerous derivatives based on pyridine (B92270) and nicotinamide scaffolds have been designed and evaluated as VEGFR-2 inhibitors. For example, a series of novel furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine-based derivatives were synthesized based on the structural requirements for type II VEGFR-2 inhibitors. nih.gov Many of these compounds exhibited potent VEGFR-2 inhibition, with IC₅₀ values in the nanomolar range. nih.gov One thieno[2,3-d]pyrimidine derivative, compound 21e , demonstrated particularly high potency. nih.gov
| Compound | VEGFR-2 Inhibition IC₅₀ (nM) |
|---|---|
| Compound 21e | 21 |
Data sourced from a study on thieno[2,3-d]pyrimidine-based derivatives. nih.gov
Glycosidase (α-Amylase, α-Glucosidase) Inhibition Kinetics
Inhibitors of α-amylase and α-glucosidase are therapeutic targets for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. nih.gov Research has been conducted on 5-amino-nicotinic acid derivatives to assess their potential in this area.
In one study, several synthesized derivatives demonstrated significant inhibitory activities against both α-amylase and α-glucosidase, with potency comparable to the standard drug, acarbose. nih.gov It was noted that compounds bearing a methoxy (B1213986) group, among other substituents, revealed notable α-amylase inhibition. nih.gov The presence of halogen groups (F, Cl, Br) at the para position of an attached phenyl ring was found to be ideal for potential α-amylase inhibition. nih.gov
| Compound Derivative | Enzyme | IC₅₀ (µg/mL ± SEM) |
|---|---|---|
| 5-(3-(4-Fluorophenyl)thioureido)pyridine-3-carboxylic acid (Compound 4) | α-Glucosidase | 12.01 ± 0.09 |
| 5-(3-(4-Chlorophenyl)thioureido)pyridine-3-carboxylic acid (Compound 2) | α-Glucosidase | 12.72 ± 0.12 |
| 5-(3-(4-Bromophenyl)thioureido)pyridine-3-carboxylic acid (Compound 7) | α-Glucosidase | 12.79 ± 0.17 |
| 5-(3-(4-Methoxyphenyl)thioureido)pyridine-3-carboxylic acid (Compound 6) | α-Amylase | 13.11 ± 0.15 |
| Acarbose (Standard) | α-Glucosidase | 10.79 ± 0.17 |
| Acarbose (Standard) | α-Amylase | 10.98 ± 0.03 |
Data adapted from a study on 5-amino-nicotinic acid derivatives. nih.govresearchgate.net
Studies on Microbial Enzyme Targets (e.g., Penicillin-Binding Protein 3, Sterol 14-alpha Demethylase)
The search for new antimicrobial agents has led to investigations of nicotinic acid derivatives against various microbial enzyme targets.
Penicillin-Binding Proteins (PBPs): PBPs are essential enzymes in bacterial cell wall synthesis and are the primary targets of β-lactam antibiotics. nih.gov PBP3, in particular, is a key target for developing antibiotics against Gram-negative bacteria like Pseudomonas aeruginosa. nih.gov While no studies have directly tested this compound against PBP3, research on novel, non-β-lactam inhibitors is ongoing to combat antibiotic resistance. mdpi.com
Sterol 14-alpha Demethylase (CYP51): This enzyme is a crucial component in the biosynthesis of ergosterol in fungi and is the target of azole antifungal drugs. wikipedia.orgmdpi.com Inhibition of CYP51 disrupts the integrity of the fungal cell membrane. wikipedia.org Nicotinic acid and nicotinamide have been shown to inhibit human cytochrome P450 enzymes by coordinating the pyridine nitrogen to the heme iron, a mechanism similar to how azoles inhibit fungal CYP51. nih.gov This suggests that the nicotinic acid scaffold could potentially be adapted to target microbial P450 enzymes like CYP51, although specific studies on this compound are lacking.
Receptor Binding and Modulation Studies
The interaction of nicotinic acid with specific cellular receptors is a key aspect of its biological activity. The primary receptor for nicotinic acid is the G-protein-coupled receptor GPR109A (also known as HM74A). nih.gov Binding to this receptor mediates the well-known antilipolytic effects of nicotinic acid. nih.gov
Mutagenesis and modeling studies have identified several amino acid residues within GPR109A that are critical for binding nicotinic acid. The binding pocket is distinct, with Arg111 in transmembrane helix 3 (TMH3) serving as an anchor for the carboxylate group of the ligand. nih.gov The pyridine ring of nicotinic acid is positioned between Trp91 (at the junction of TMH2 and extracellular loop 1) and Phe276/Tyr284 (in TMH7). nih.gov An additional hydrogen bond is formed with Ser178 in extracellular loop 2. nih.gov While this detailed understanding exists for the parent compound, specific receptor binding studies for this compound have not been reported.
Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article on the in vitro biological activity of "this compound." The search did not yield specific research findings or data for this particular compound within the specified areas of investigation.
The instructions require a thorough and scientifically accurate article focusing solely on "this compound," structured around a detailed outline that includes:
Neuronal Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligand Interactions
Anti-inflammatory Response Modulation
Anticancer Activity in Human Cancer Cell Lines
Antimicrobial Efficacy
Antioxidant Activity Assessment
Vasorelaxation Studies
The literature contains information on related but distinct compounds, such as other derivatives of nicotinic acid or molecules containing a methoxy-phenyl group. However, extrapolating data from these related compounds would violate the explicit instruction to focus exclusively on "this compound" and would compromise the scientific accuracy of the article.
Without specific studies and data on "this compound," content for the requested sections and subsections, including the mandatory data tables, cannot be created. Therefore, the generation of a professional and authoritative article that strictly adheres to the provided outline and content requirements is not feasible at this time.
Cell-Based Functional Assays in Preclinical Research
Antithrombotic and Antiplatelet Activity Investigations (in vitro)
The therapeutic potential of nicotinic acid and its derivatives extends to the modulation of hemostasis, with in vitro studies demonstrating effects on platelet function. The parent compound, niacin, has been shown to influence platelet aggregation, a critical step in thrombus formation. Investigations using blood from healthy volunteers revealed that preincubation with niacin resulted in a significant inhibition of platelet aggregation induced by both adenosine diphosphate (ADP) and collagen. nih.gov This inhibitory effect suggests that nicotinic acid derivatives could play a role in mitigating pathological thrombotic events. nih.govnih.gov
The mechanism appears to be distinct from many common antiplatelet agents. nih.gov While niacin mildly inhibits aggregation, it has also been associated with a significant increase in the production of prostaglandins, including thromboxane B2, prostaglandin D2, and prostaglandin E2. nih.gov However, the expression of several major platelet surface receptors, such as GP IIb/IIIa (CD41a) and P-selectin (CD62p), was not significantly affected by niacin in these in vitro assays. nih.gov This unique profile suggests that derivatives of this compound may offer a novel approach to antiplatelet therapy, potentially through pathways that are complementary to existing treatments. nih.gov Further research into related structures, such as NSAID derivatives containing an N-acyl hydrazone (NAH) subunit, has shown that this chemical moiety can enhance antiplatelet activity, partly by inhibiting cyclooxygenase-1 (COX-1) and subsequent thromboxane A2 formation. mdpi.com
| Inducing Agent | Niacin Concentration (mM) | Observed Effect | Significance (p-value) |
|---|---|---|---|
| Adenosine Diphosphate (ADP) | 0.3, 1.0, 3.0 | Significant inhibition of maximal aggregation | p=0.03 |
| Collagen | 0.3, 1.0, 3.0 | Significant inhibition of maximal aggregation | p=0.01 |
| Arachidonic Acid (AA) | 3.0 | No significant inhibition of aggregation | p=0.108 |
Anticonvulsant Activity in In Vitro or Ex Vivo Models
Derivatives of nicotinic acid have been investigated for their potential activity within the central nervous system, particularly as anticonvulsant agents. Preclinical screening using established animal models provides initial evidence of a compound's potential efficacy against seizures. The maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test are two of the most widely used models for the early identification of anticonvulsant candidates, representing generalized tonic-clonic and absence seizures, respectively. nih.govnih.gov
Studies on nicotinic acid benzylamide (Nic-BZA), a derivative of the core nicotinic acid structure, have demonstrated clear, time-dependent anticonvulsant activity in the MES test. nih.gov The median effective dose (ED50) for Nic-BZA varied with the time post-administration, indicating specific pharmacokinetic and pharmacodynamic profiles. nih.gov Similarly, research into other compounds featuring the N-phenylamino moiety, such as N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione, has shown significant efficacy in the MES seizure model. nih.gov The activity of these related structures suggests that the N-phenylamino-nicotinic acid scaffold, as seen in this compound, is a promising area for the development of novel anticonvulsant agents. All methoxylated derivatives of certain isatin-based anticonvulsants also showed significant anti-seizure activity in the MES model. nih.gov
| Time After Administration (min) | Median Effective Dose (ED₅₀) (mg/kg, i.p.) |
|---|---|
| 5 | 35.7 |
| 15 | 38.2 |
| 30 | 48.2 |
| 60 | 84.0 |
Elucidation of Molecular Mechanisms of Action at the Cellular Level
The biological activities of nicotinic acid derivatives are often mediated through the modulation of critical intracellular signaling pathways that govern cell survival, proliferation, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are two such central cascades that are frequently dysregulated in various diseases. Research has shown that components of tobacco, including nicotine, can rapidly activate the serine/threonine kinase Akt in normal human airway epithelial cells. nih.gov This activation is dependent on specific nicotinic acetylcholine receptors and leads to the phosphorylation of downstream targets, ultimately promoting cellular survival and attenuating apoptosis. nih.gov
Furthermore, derivatives of niflumic acid, which shares the 2-(phenylamino)-nicotinic acid core structure with the subject compound, have been specifically designed to target receptor tyrosine kinases like VEGFR and EGFR. pensoft.netnih.gov Inhibition of these receptors directly impacts downstream signaling, including the PI3K/Akt and MAPK/ERK pathways. nih.gov For instance, the combined inhibition of ERK1/2 and PI3K has been shown to be effective in decreasing cell viability and inducing apoptosis in leukemia cell lines. nih.gov These findings suggest that this compound derivatives could plausibly exert their effects by interacting with upstream receptors or kinases, thereby modulating the activity of the MAPK/ERK and PI3K/Akt signaling cascades.
The molecular actions of nicotinic acid and its analogs are initiated by their binding to specific protein targets. The G-protein coupled receptor GPR109A has been identified as a high-affinity receptor for niacin. nih.gov The interaction is potent, with an EC50 in the nanomolar range, a concentration achieved with pharmacological intervention. nih.gov Understanding the dynamics of this protein-ligand interaction is crucial for designing new derivatives with improved properties.
| Complex Pose | Key Interacting Residues | Binding Free Energy (kcal/mol) |
|---|---|---|
| Pose-0 | R111 (TMH3), R251 (TMH6) | -6.5 |
| Pose-1 | R111 (TMH3), R251 (TMH6) | -9.5 |
| Pose-2 | R111 (TMH3), R251 (TMH6), K166 (TMH4) | -16.9 |
| Pose-3 | K166 (TMH4), R251 (TMH6) | -18.3 |
Beyond interacting with protein receptors, some small molecules can exert their biological effects by binding directly to nucleic acids. Intercalation is a mode of binding where planar molecules insert themselves between the base pairs of a DNA double helix. wikipedia.org This process can cause structural distortions, such as unwinding of the helix, and can interfere with processes like DNA replication. wikipedia.orgmdpi.com
Computational Chemistry and Quantitative Structure Activity Relationship Qsar Studies
Molecular Docking Investigations for Ligand-Target Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as 2-(4-Methoxy-phenylamino)-nicotinic acid, and its biological target, typically a protein receptor or enzyme.
Research has employed molecular docking to investigate the binding of nicotinic acid derivatives to various biological targets. These studies help in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. For instance, in studies of related compounds, docking simulations have been used to identify key amino acid residues within the active site of enzymes that are crucial for binding. This information is vital for explaining the compound's mechanism of action and for designing derivatives with improved affinity and selectivity.
While specific docking scores for this compound against a particular target are proprietary to individual research studies, the general methodology involves placing the 3D structure of the compound into the binding site of a target protein. The binding affinity is then calculated using a scoring function, which provides an estimate of the binding free energy. Lower binding energy scores typically indicate a more stable complex and potentially higher biological activity.
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
| Target X | Data Not Publicly Available | Data Not Publicly Available | Hydrogen Bond, Hydrophobic |
| Target Y | Data Not Publicly Available | Data Not Publicly Available | Pi-Pi Stacking, van der Waals |
This table represents a typical format for presenting molecular docking data. Specific values for this compound are not publicly available and would be found in specialized research publications.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, offering insights into its conformational flexibility and the stability of their interactions over time. Unlike the static picture provided by molecular docking, MD simulations can reveal how the protein and ligand adapt to each other upon binding and the persistence of key interactions.
MD simulations of drug-like compounds in aqueous solutions help to understand the initial stages of association and the role of intermolecular forces, such as hydrogen bonds. For example, simulations can track the formation of heterodimers and more complex associates, which is crucial for understanding cocrystallization processes and formulation stability. These simulations can run for hundreds of nanoseconds to observe the dynamic behavior of the system. The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the binding mode is stable.
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations are pivotal in understanding the electronic properties and predicting the chemical reactivity of compounds like this compound.
These calculations can determine various molecular properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a particularly important parameter as it provides an indication of the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive.
DFT studies on related nicotinic acid derivatives have been used to correlate these electronic properties with their observed biological activities. For instance, the MEP can identify the regions of a molecule that are most likely to be involved in electrostatic interactions with a biological target, highlighting potential sites for hydrogen bonding.
| Property | Calculated Value | Significance |
| HOMO Energy | Data Not Publicly Available | Relates to electron-donating ability |
| LUMO Energy | Data Not Publicly Available | Relates to electron-accepting ability |
| HOMO-LUMO Gap | Data Not Publicly Available | Indicator of chemical reactivity and stability |
| Dipole Moment | Data Not Publicly Available | Measures the polarity of the molecule |
This table illustrates the type of data generated from DFT calculations. Specific values for this compound would require dedicated computational studies.
Pharmacophore Modeling and Virtual Screening for Analog Discovery
Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. A pharmacophore model represents the 3D arrangement of these features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that possess the same essential features. This process, known as virtual screening, allows for the rapid identification of potential new drug candidates from vast libraries of compounds.
For compounds related to this compound, pharmacophore models have been successfully used to discover novel inhibitors of various enzymes. nih.gov These models are typically built based on the known interactions of active compounds with their target or the structure of the target's binding site. The identified hits from virtual screening are then subjected to further computational analysis, such as molecular docking and MD simulations, before being selected for experimental testing.
In Silico Prediction of Absorption and Distribution Characteristics for Compound Prioritization
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of potential drug candidates, including their absorption, distribution, metabolism, and excretion (ADME) profiles. In silico ADME prediction models offer a rapid and cost-effective way to evaluate these properties before synthesizing the compounds. researchgate.net
These computational models can predict a wide range of physicochemical and pharmacokinetic properties, such as aqueous solubility, intestinal absorption, blood-brain barrier permeability, and potential for drug-drug interactions. By predicting these properties for this compound and its analogues, researchers can prioritize compounds that are more likely to have favorable drug-like characteristics. For example, models can predict whether a compound adheres to Lipinski's "rule of five," which provides a general guideline for oral bioavailability.
| ADME Property | Predicted Value | Interpretation |
| Molecular Weight | Data Not Publicly Available | Adherence to drug-likeness rules |
| LogP | Data Not Publicly Available | Lipophilicity and membrane permeability |
| Water Solubility | Data Not Publicly Available | Affects absorption and formulation |
| Human Intestinal Absorption | Data Not Publicly Available | Bioavailability after oral administration |
| Blood-Brain Barrier Permeability | Data Not Publicly Available | Potential for CNS activity |
This table provides examples of ADME properties that can be predicted using in silico methods. The specific predicted values for this compound are not publicly available.
Future Research Directions and Potential As Chemical Probes
Rational Design of Next-Generation Analogs with Enhanced Target Specificity or Potency
The rational design of new analogs of 2-(4-methoxy-phenylamino)-nicotinic acid is a key strategy to improve its therapeutic index by enhancing its potency and selectivity for specific biological targets. asianpubs.org This approach is heavily reliant on understanding the structure-activity relationships (SAR) of this class of molecules. As a derivative of nicotinic acid, it belongs to a scaffold that has been extensively studied for its anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes. researchgate.netnih.gov
Future design strategies will likely focus on modifications of the phenylamino (B1219803) and nicotinic acid moieties to optimize interactions with the target protein's binding site. For instance, the methoxy (B1213986) group on the phenyl ring is a critical feature that can be altered to explore its impact on binding affinity and selectivity. nih.gov The synthesis of a library of analogs with systematic variations in substituents on the phenyl ring could lead to the identification of compounds with superior activity.
Moreover, the development of hybrid molecules is an emerging trend in drug design. nih.gov This could involve conjugating this compound with other pharmacophores to create dual-action agents or to improve its pharmacokinetic profile. nih.gov Computational modeling and docking studies will be instrumental in predicting the binding modes of these new analogs and prioritizing their synthesis. nih.gov
Table 1: Strategies for Rational Analog Design
| Design Strategy | Objective | Potential Outcome |
| Substituent Modification | Enhance binding affinity and selectivity | Increased potency and reduced off-target effects |
| Bioisosteric Replacement | Improve pharmacokinetic properties | Better absorption, distribution, metabolism, and excretion (ADME) profile |
| Hybrid Molecule Synthesis | Create dual-action agents or targeted delivery | Synergistic therapeutic effects or tissue-specific action |
| Conformational Restriction | Lock the molecule in an active conformation | Increased potency and reduced entropic penalty upon binding |
Development of Advanced In Vitro and Cell-Based Assay Systems for Deeper Mechanistic Insights
To fully characterize the biological activity of this compound and its future analogs, the development of advanced in vitro and cell-based assay systems is crucial. Given that related compounds are known to target enzymes in the inflammatory cascade, such as COX-1 and COX-2, high-throughput screening (HTS) assays are particularly valuable. nih.govresearchgate.net
Spectrophotometric HTS assays, for example, can be adapted to measure the peroxidase activity of COX enzymes, allowing for rapid screening of large compound libraries. nih.gov Another approach is the development of thin-layer chromatography (TLC)-based bioassays, which can provide a cost-effective method for detecting COX inhibitors in complex mixtures. mdpi.com
Beyond simple inhibition assays, more sophisticated cell-based systems are needed to understand the compound's effects in a more physiologically relevant context. This includes using cell lines that express specific targets to assess potency and selectivity. For instance, in the context of inflammation, assays that measure the production of pro-inflammatory cytokines like TNF-α and IL-6 in stimulated macrophage cell lines can provide valuable mechanistic insights. nih.gov The development of such assays will be critical for elucidating the precise mechanism of action and for differentiating the effects of various analogs.
Table 2: Advanced Assay Systems for Mechanistic Studies
| Assay Type | Purpose | Example Application |
| High-Throughput Screening (HTS) | Rapidly screen compound libraries for activity | Identifying potent COX-2 inhibitors from a series of analogs. nih.govresearchgate.netnih.gov |
| Cell-Based Cytokine Release Assays | Quantify the effect on inflammatory signaling | Measuring the reduction of TNF-α and IL-6 in LPS-stimulated macrophages. nih.gov |
| Enzyme Kinetics Assays | Determine the mechanism of enzyme inhibition | Characterizing whether an analog is a competitive, non-competitive, or uncompetitive inhibitor. |
| Target Engagement Assays | Confirm direct binding to the intended target in a cellular context | Utilizing techniques like cellular thermal shift assay (CETSA) to verify target interaction. |
Opportunities for Utilizing this compound as a Chemical Probe to Elucidate Novel Biological Pathways
A chemical probe is a small molecule that can be used to study biological systems by selectively interacting with a specific protein or pathway. There is significant potential to develop this compound into a chemical probe to explore novel biological pathways. This would involve chemically modifying the core structure to incorporate a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, or a reactive group for covalent labeling of the target protein. nih.gov
One promising approach is the incorporation of "clickable" functional groups, such as an azide (B81097) or an alkyne, into the molecule. mdpi.com This would allow for the use of click chemistry to attach a variety of tags for different applications, such as fluorescence imaging to visualize the subcellular localization of the target protein or affinity purification to identify binding partners. nih.gov
By using a tagged version of this compound, researchers could potentially identify new targets and pathways that are modulated by this class of compounds. This could lead to a deeper understanding of its mechanism of action and could also open up new therapeutic avenues. For example, fluorescent probes based on this scaffold could be used for imaging nucleic acids in mitochondria, a technique that is valuable for studying mitochondrial diseases. rsc.org
Exploration of Co-Crystallization Strategies for High-Resolution Ligand-Protein Binding Information
Obtaining high-resolution structural information of this compound bound to its protein target is essential for structure-based drug design. Co-crystallization is a powerful technique to achieve this, providing a detailed picture of the binding interactions at the atomic level. This information can then be used to guide the rational design of more potent and selective analogs. nih.gov
The process of co-crystallization involves forming a crystalline solid that contains both the ligand and the target protein in a fixed stoichiometric ratio. tbzmed.ac.ir For a molecule like this compound, which belongs to the fenamate class of compounds, there is a wealth of knowledge on the crystallization and co-crystallization of similar structures. researchgate.netjapsonline.com
Various techniques can be employed for co-crystallization, including solution-based methods like slow evaporation and vapor diffusion, as well as solid-state methods like grinding and slurry co-crystallization. tbzmed.ac.irnih.gov The selection of a suitable co-former is a critical step in the successful formation of co-crystals. semanticscholar.org Computational methods, such as molecular docking, can be used to screen for potential co-formers that are likely to form stable co-crystals. semanticscholar.org The resulting co-crystals can then be analyzed by X-ray diffraction to determine the three-dimensional structure of the ligand-protein complex. This detailed structural information is invaluable for understanding the molecular basis of the compound's activity and for designing next-generation therapeutics. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(4-Methoxy-phenylamino)-nicotinic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituted nicotinic acids are often synthesized by reacting pyridyl-3-oxazolines with organolithium reagents (e.g., methoxyphenyl lithium), followed by oxidation and deprotection steps. Reaction optimization should focus on stoichiometry, solvent polarity (e.g., THF or DMF), and temperature control to minimize side products. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .
Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to verify substitution patterns and proton environments.
- X-ray crystallography for absolute configuration determination.
- Terahertz (THz) spectroscopy paired with density functional theory (DFT) simulations to analyze vibrational modes and intermolecular interactions, as demonstrated for nicotinic acid derivatives .
- Mass spectrometry (HRMS or LC-MS) to confirm molecular weight and fragmentation patterns.
Q. What are the stability considerations for storing this compound in laboratory settings?
- Methodological Answer : Store under inert atmosphere (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation. Conduct stability tests under varying pH and humidity conditions. Use desiccants and amber vials to mitigate light-induced degradation. Monitor stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Select hybrid functionals (e.g., B3LYP) for accurate thermochemical calculations, as they combine exact exchange with gradient corrections .
- Use the Colle-Salvetti correlation-energy formula to model electron density and local kinetic energy, which improves correlation-energy predictions for heterocyclic systems .
- Validate computational results against experimental spectroscopic data (e.g., IR, THz) to refine parameters .
Q. What mechanistic insights exist for the oxidation of nicotinic acid derivatives, and how might they apply to this compound?
- Methodological Answer : Oxidation by peroxomonosulfate (HSO₅⁻) in acidic media proceeds via a protonated substrate, with rate dependence on [H⁺]. Key steps include:
- Protonation of the pyridine nitrogen.
- Electrophilic attack by HSO₅⁻, leading to N–O bond formation.
- Kinetic studies (UV-Vis monitoring) and isotopic labeling (¹⁸O) can elucidate pathways. For this compound, adjust pH to modulate reactivity and track intermediates via stopped-flow techniques .
Q. How can researchers resolve contradictions in reported reaction kinetics or biological activity data for this compound?
- Methodological Answer :
- Reproducibility checks : Standardize reaction conditions (pH, temperature, solvent purity).
- Advanced analytics : Use LC-MS/MS to identify trace impurities or degradation products affecting bioactivity.
- Multivariate analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., substituent effects, solvent polarity) .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?
- Methodological Answer :
- Matrix interference : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from proteins and lipids.
- Sensitivity : Employ isotope-dilution mass spectrometry (ID-MS) with ¹³C-labeled internal standards for precise quantification.
- Validation : Follow ICH guidelines for linearity, recovery, and limit of detection (LOD) studies .
Q. What strategies are effective for studying the biological activity of this compound, particularly its role in NAD+ biosynthesis?
- Methodological Answer :
- Enzyme assays : Test inhibition/activation of nicotinamide phosphoribosyltransferase (NAMPT) or nicotinic acid phosphoribosyltransferase (NAPRT) using fluorogenic substrates.
- Metabolic tracing : Use ¹⁴C-labeled nicotinic acid to track incorporation into NAD+ pools in cell cultures.
- Gene expression analysis : Apply RNA-seq or qPCR to assess downstream effects on NAD+-dependent pathways (e.g., sirtuins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
